molecular formula C26H24ClN3O3S B2681333 6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE CAS No. 867040-46-8

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Cat. No.: B2681333
CAS No.: 867040-46-8
M. Wt: 494.01
InChI Key: DZARYHMAMXWQQX-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a chloro group at the 6th position, a methoxybenzenesulfonyl group at the 3rd position, and a phenylpiperazinyl group at the 4th position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Sulfonylation: The methoxybenzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Substitution: The final step involves the substitution of the 4th position with a phenylpiperazinyl group, which can be achieved through nucleophilic substitution using phenylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or dihydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and sulfonyl positions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or dihydroquinolines.

Scientific Research Applications

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial compound with structural similarities.

    Piperaquine: A bisquinoline compound used in combination therapies for malaria.

Uniqueness

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the methoxybenzenesulfonyl and phenylpiperazinyl groups differentiates it from other quinoline derivatives, potentially leading to unique pharmacological activities and applications.

Properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-33-21-8-10-22(11-9-21)34(31,32)25-18-28-24-12-7-19(27)17-23(24)26(25)30-15-13-29(14-16-30)20-5-3-2-4-6-20/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZARYHMAMXWQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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